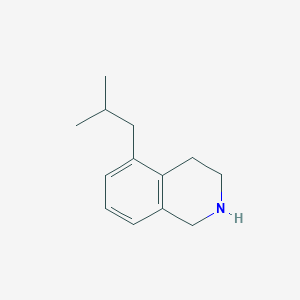
5-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline: is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a tetrahydroisoquinoline core with a 2-methylpropyl substituent at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a β-phenylethylamine derivative under acidic conditions to form the tetrahydroisoquinoline core. The specific steps are as follows:
Starting Materials: β-Phenylethylamine and isobutyraldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.
Product Formation: The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the tetrahydroisoquinoline core.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinolines depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Neuropharmacology: Studied for its potential effects on neurotransmitter systems.
Enzyme Inhibition: Investigated for its ability to inhibit certain enzymes.
Medicine:
Therapeutic Agents: Potential use in the development of drugs for neurological disorders.
Anticancer Research: Explored for its cytotoxic effects on cancer cells.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in neuropharmacology, it may interact with neurotransmitter receptors, altering signal transduction pathways and affecting neuronal function.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the 2-methylpropyl substituent.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups at the 6 and 7 positions.
Salsolinol: A naturally occurring tetrahydroisoquinoline derivative.
Uniqueness: 5-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substituent pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methylpropyl group at the 5-position may enhance its lipophilicity and alter its interaction with biological targets compared to other tetrahydroisoquinoline derivatives.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
5-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H19N/c1-10(2)8-11-4-3-5-12-9-14-7-6-13(11)12/h3-5,10,14H,6-9H2,1-2H3 |
InChI Key |
SYPNVWKKOPPHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


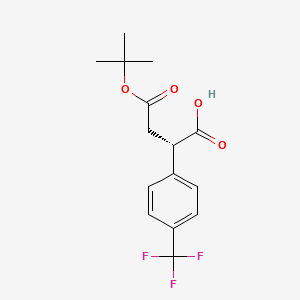
![2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
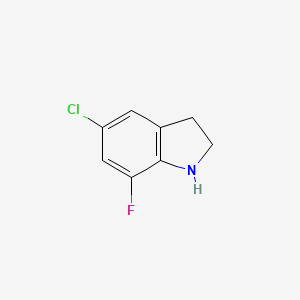
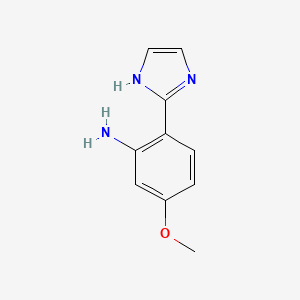
![1-[2-(Aminomethyl)phenoxy]propan-2-ol](/img/structure/B15243505.png)

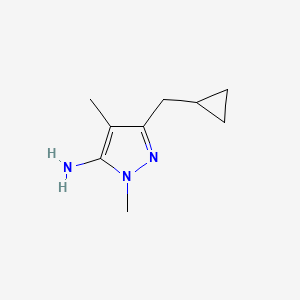
![3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B15243514.png)
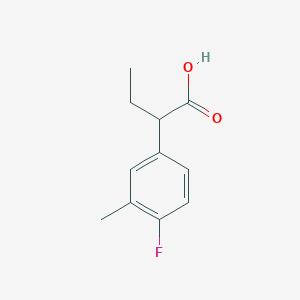
![3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15243524.png)

![6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B15243533.png)
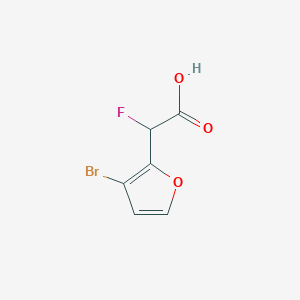
![tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15243555.png)
